molecular formula C66H86N18O12 B190062 (Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH CAS No. 134009-10-2

(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH

Cat. No.: B190062
CAS No.: 134009-10-2
M. Wt: 1323.5 g/mol
InChI Key: HHXHVIJIIXKSOE-TYIUZRSTSA-N
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Description

“(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH” is a synthetic peptide with potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process generally includes:

    Activation of Amino Acids: Using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often using automated synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Often involves the oxidation of methionine or cysteine residues.

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific amino acid residues involved and the conditions used. For example, oxidation of cysteine residues can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

    Chemistry: As building blocks for more complex molecules.

    Biology: As tools for studying protein-protein interactions.

    Medicine: As potential therapeutic agents for diseases such as cancer, diabetes, and infectious diseases.

    Industry: In the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Inhibiting or activating enzymatic activity.

    Proteins: Interacting with other proteins to influence their function.

Comparison with Similar Compounds

Similar Compounds

    H-Pyr-D-His-Trp-Ser-Tyr-D-His-Leu-Arg-Pro-NHEt: A similar peptide without the benzyl group on the histidine residue.

    H-Pyr-D-His-Trp-Ser-Tyr-D-His(1-Me)-Leu-Arg-Pro-NHEt: A similar peptide with a methyl group instead of a benzyl group.

Uniqueness

The uniqueness of “(Des-Gly10,D-His2,D-His(Bzl)6,Pro-NHEt9)-LHRH” lies in the presence of the benzyl group on the histidine residue, which can influence its biological activity and interactions with molecular targets.

Properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52+,53+,54-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXHVIJIIXKSOE-TYIUZRSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H86N18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134009-10-2
Record name 134009-10-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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